molecular formula C11H10IN3O2 B8277941 (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

Cat. No.: B8277941
M. Wt: 343.12 g/mol
InChI Key: PRPNNSGPXFASRM-UHFFFAOYSA-N
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Description

(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrazole ring substituted with an iodine atom at the 4-position and a carbamate group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the iodopyrazole and carbamate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H10IN3O2

Molecular Weight

343.12 g/mol

IUPAC Name

(4-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C11H10IN3O2/c1-14(10-5-3-2-4-6-10)11(16)17-15-8-9(12)7-13-15/h2-8H,1H3

InChI Key

PRPNNSGPXFASRM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)ON2C=C(C=N2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-hydroxy-4-iodopyrazole and N-methyl-N-phenylcarbamoyl chloride applying the general procedure 8. The crude product was purified by flash chromatography (Quad flash 12, EtOAc-heptane) (98%, oil).
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